5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 2,3-dimethoxyphenyl group and a pyrazole ring bearing a 4-chlorophenyl substituent, respectively. The 1,2,4-oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capacity, while the 4-chlorophenyl group enhances lipophilicity and bioactivity. The 2,3-dimethoxy substituents on the phenyl ring may improve solubility and modulate electronic effects, influencing interactions with biological targets .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-25-16-5-3-4-13(17(16)26-2)18-21-19(27-24-18)15-10-14(22-23-15)11-6-8-12(20)9-7-11/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXWCAYERUMHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the oxadiazole moiety. One common approach is the reaction of 4-chlorophenyl hydrazine with appropriate carboxylic acid derivatives to form the pyrazole core, which is then further reacted with 2,3-dimethoxybenzoic acid to introduce the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the phenyl groups allows for electrophilic aromatic substitution reactions.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromyl chloride.
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions could employ nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation can lead to the formation of quinones or other oxidized phenyl derivatives.
Reduction can produce amines or alcohols.
Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Medicinal Chemistry: It has been studied for its antileishmanial and antimalarial properties.
Biology: Its interaction with biological molecules can be explored for potential therapeutic uses.
Industry: The compound's unique structure may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial applications, it may inhibit enzymes essential for the parasite's survival. The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
(a) Halogen-Substituted Analogs
- 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (ChemSpider ID: 1219059): Molecular weight: 371.221 (vs. ~375 for the target compound). Features dual chlorine atoms at the pyrazole and phenyl positions.
- 5-((4-Chlorophenoxy)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS: 724757-56-6): Incorporates a chlorophenoxy methyl group instead of pyrazole. The 3,4-dimethoxyphenyl substituent enhances electron-donating effects, possibly increasing stability in acidic environments .
(b) Trifluoromethyl and Triazole Derivatives
- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (MFCD11999872):
- 5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 942034-80-2):
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~375 | 3.8 | <10 (aqueous) |
| 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | 371.221 | 4.2 | <5 (aqueous) |
| 5-((4-Chlorophenoxy)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | 346.765 | 3.5 | ~20 (aqueous) |
- The dimethoxy groups in the target compound reduce logP compared to dichloro analogs, suggesting better aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
